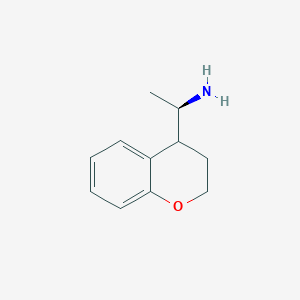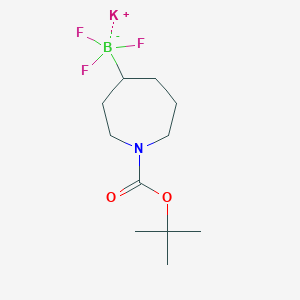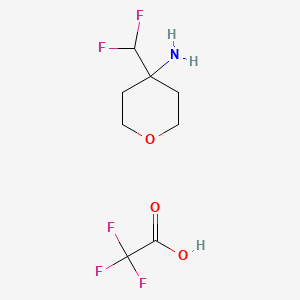
(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrrole ring, which is further substituted with tert-butoxycarbonyl and methoxycarbonyl groups. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring followed by the introduction of the boronic acid group. The tert-butoxycarbonyl and methoxycarbonyl groups are then added through specific protection and deprotection steps. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of {1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
化学反应分析
Types of Reactions
{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, leading to the formation of carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
科学研究应用
Chemistry
In chemistry, {1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to undergo various reactions makes it a versatile intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is explored for its potential as a probe or ligand in biochemical assays. Its unique structure allows it to interact with specific biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, {1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of boron-containing drugs, which have shown promise in cancer treatment and other medical conditions.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes.
作用机制
The mechanism of action of {1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can inhibit enzymes or modulate protein functions, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- 4-(Methoxycarbonyl)phenylboronic acid
- 5-(tert-Butoxycarbonyl)-1H-pyrrole-3-boronic acid
Uniqueness
Compared to similar compounds, {1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-pyrrol-3-yl}boronic acid stands out due to its unique combination of functional groups The presence of both tert-butoxycarbonyl and methoxycarbonyl groups provides additional stability and reactivity, making it a more versatile intermediate in organic synthesis
属性
分子式 |
C11H16BNO6 |
|---|---|
分子量 |
269.06 g/mol |
IUPAC 名称 |
[5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-3-yl]boronic acid |
InChI |
InChI=1S/C11H16BNO6/c1-11(2,3)19-10(15)13-6-7(12(16)17)5-8(13)9(14)18-4/h5-6,16-17H,1-4H3 |
InChI 键 |
KMDPTMUZWAKUNI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN(C(=C1)C(=O)OC)C(=O)OC(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


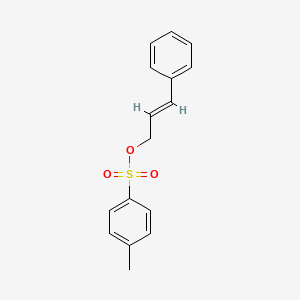
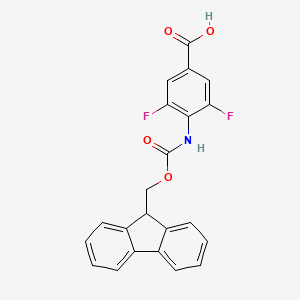
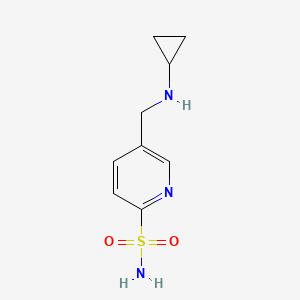
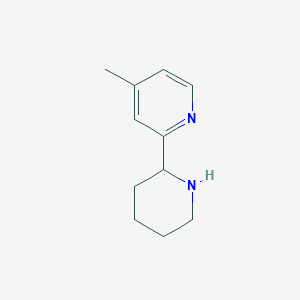
![Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B13571122.png)
![2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13571126.png)
![2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol](/img/structure/B13571134.png)
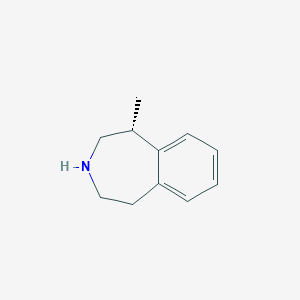
![tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13571143.png)
